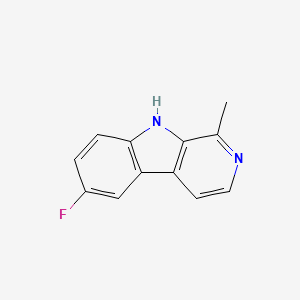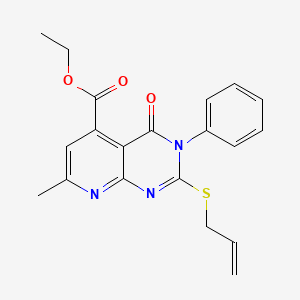
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine derivatives typically involves multi-step organic reactions. Common starting materials include pyrimidine and pyridine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The specific reaction conditions, such as temperature, solvents, and catalysts, depend on the desired substitution pattern and functional groups.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido(2,3-d)pyrimidine derivatives can undergo a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents such as thionyl chloride (SOCl2) are common.
Major Products
The major products of these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while substitution reactions can introduce various substituents onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of pyrido(2,3-d)pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, inhibition of a particular enzyme may result in the suppression of a disease-related pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Known for its anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine-6-carboxamide: Studied for its anticancer activity.
Pyrido[2,3-d]pyrimidine-4-amine: Investigated for its potential as an antimicrobial agent.
Uniqueness
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives.
Propriétés
Numéro CAS |
126596-43-8 |
|---|---|
Formule moléculaire |
C20H19N3O3S |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
ethyl 7-methyl-4-oxo-3-phenyl-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O3S/c1-4-11-27-20-22-17-16(15(12-13(3)21-17)19(25)26-5-2)18(24)23(20)14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3 |
Clé InChI |
HEFIBZLYIRPTMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C3=CC=CC=C3)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


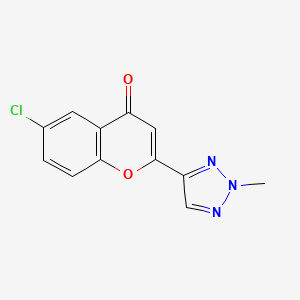

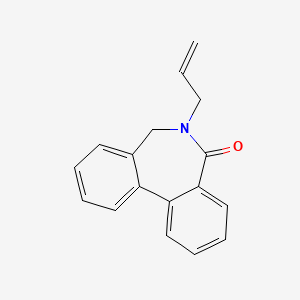
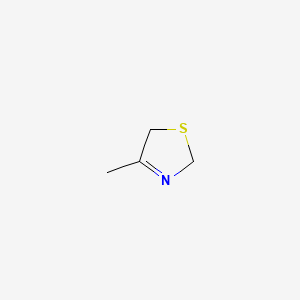



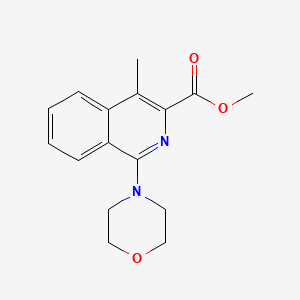

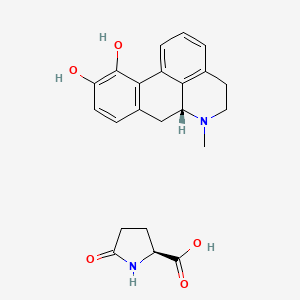
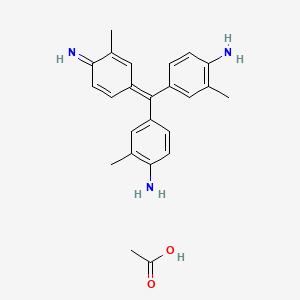
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
